1-(2-Methoxypyridin-3-yl)ethanol

Description

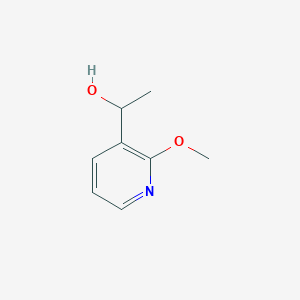

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxypyridin-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-6(10)7-4-3-5-9-8(7)11-2/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLIFVHCCBIVTPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(N=CC=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112197-02-1 | |

| Record name | 1-(2-Methoxypyridin-3-yl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2-Methoxypyridin-3-yl)ethanol for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 1-(2-methoxypyridin-3-yl)ethanol, a key building block in pharmaceutical and agrochemical research. We will delve into two primary, field-proven methodologies: the reduction of a ketone precursor and the Grignard addition to an aldehyde. This document will not only detail the step-by-step protocols for these syntheses but also explore the underlying chemical principles, the rationale for experimental choices, and a comparative analysis of the two routes to empower researchers in making informed decisions for their specific applications.

Introduction: The Significance of this compound

Substituted pyridyl alcohols, such as this compound, are valuable intermediates in the synthesis of a wide range of biologically active molecules. The presence of the methoxypyridine core, coupled with a chiral secondary alcohol, offers multiple points for diversification, making it an attractive scaffold for library synthesis in drug discovery programs. The precise and efficient synthesis of this molecule is therefore of paramount importance. This guide will focus on two robust and widely applicable synthetic strategies.

Synthetic Pathways: A Tale of Two Precursors

The synthesis of this compound can be efficiently achieved through two principal routes, each starting from a different commercially available precursor. The choice between these pathways often depends on the availability of starting materials, desired scale, and laboratory equipment.

Pathway A: Reduction of 2-Methoxy-3-acetylpyridine

This pathway involves the reduction of a ketone to a secondary alcohol. It is a classic and reliable transformation in organic synthesis.

Caption: Pathway A: Reduction of a ketone precursor.

The cornerstone of this approach is the use of a mild reducing agent, such as sodium borohydride (NaBH₄), which selectively reduces the ketone functionality without affecting the pyridine ring or the methoxy group.[1]

Pathway B: Grignard Reaction with 2-Methoxy-3-pyridinecarboxaldehyde

This route builds the target molecule by forming a new carbon-carbon bond through the nucleophilic addition of a methyl group to an aldehyde.

Caption: Pathway B: Grignard addition to an aldehyde precursor.

The Grignard reaction is a powerful tool for C-C bond formation.[2] In this case, a methyl Grignard reagent, like methylmagnesium bromide, attacks the electrophilic carbonyl carbon of 2-methoxy-3-pyridinecarboxaldehyde.[3] A subsequent acidic workup protonates the resulting alkoxide to yield the desired secondary alcohol.

Experimental Protocols

The following protocols are provided as detailed, self-validating systems for the synthesis of this compound.

Synthesis of the Precursor: 2-Methoxy-3-acetylpyridine

For Pathway A, the precursor 2-methoxy-3-acetylpyridine can be synthesized from the corresponding nicotinic acid derivative. A common industrial method involves the gas-phase reaction of a nicotinic acid ester with acetic acid over a solid catalyst.[4] A laboratory-scale synthesis can be achieved through the reaction of ethyl nicotinate with ethyl acetate in the presence of a strong base like sodium ethoxide, followed by hydrolysis and decarboxylation.[4][5]

Protocol for Pathway A: Reduction of 2-Methoxy-3-acetylpyridine

This protocol is based on well-established procedures for the reduction of aromatic ketones.[1][6][7]

Materials:

-

2-Methoxy-3-acetylpyridine

-

Methanol (MeOH), anhydrous

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2-methoxy-3-acetylpyridine (1.0 eq) in methanol (10-20 mL per gram of ketone).

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Slowly add sodium borohydride (1.1-1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully add deionized water to quench the excess NaBH₄.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound.

-

The crude product can be purified by silica gel column chromatography if necessary.

Protocol for Pathway B: Grignard Reaction with 2-Methoxy-3-pyridinecarboxaldehyde

This protocol is a representative example of a Grignard reaction with an aromatic aldehyde.[2][3] Crucially, this reaction must be performed under strictly anhydrous conditions. All glassware should be flame-dried or oven-dried, and anhydrous solvents must be used.

Materials:

-

2-Methoxy-3-pyridinecarboxaldehyde

-

Methylmagnesium bromide solution (e.g., 3.0 M in diethyl ether or THF)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Three-necked round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, inert gas supply (Nitrogen or Argon), ice bath, separatory funnel, rotary evaporator

Procedure:

-

Set up a flame-dried three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.

-

Dissolve 2-methoxy-3-pyridinecarboxaldehyde (1.0 eq) in anhydrous diethyl ether or THF in the flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the methylmagnesium bromide solution (1.1-1.2 eq) dropwise from the dropping funnel. Maintain a gentle reaction rate and keep the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-3 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound.

-

Purify the product by silica gel column chromatography as needed.

Comparative Analysis of Synthetic Pathways

The choice between the reduction and Grignard pathways will depend on several factors.

| Feature | Pathway A: Reduction | Pathway B: Grignard Reaction |

| Precursor | 2-Methoxy-3-acetylpyridine | 2-Methoxy-3-pyridinecarboxaldehyde |

| Key Transformation | Ketone to secondary alcohol | Aldehyde to secondary alcohol |

| Reagents | Sodium borohydride (stable solid) | Methylmagnesium bromide (moisture-sensitive) |

| Reaction Conditions | Tolerant to protic solvents (methanol) | Requires strictly anhydrous conditions |

| Workup | Relatively straightforward aqueous workup | Careful quenching of reactive Grignard reagent |

| Yield | Generally high (often >90%)[2] | Typically good to high (around 75% or higher)[2] |

| Safety | Flammable solvent (methanol) | Highly flammable solvents (ether/THF), exothermic reaction |

Conclusion

Both the reduction of 2-methoxy-3-acetylpyridine and the Grignard reaction with 2-methoxy-3-pyridinecarboxaldehyde represent viable and efficient methods for the synthesis of this compound. The reduction pathway offers operational simplicity and is more tolerant of reaction conditions. In contrast, the Grignard pathway, while requiring more stringent anhydrous techniques, provides a direct method for carbon-carbon bond formation. The selection of the optimal route will be guided by the specific needs and constraints of the research or development program. This guide provides the necessary foundational knowledge and detailed protocols to enable scientists to successfully synthesize this important chemical intermediate.

References

- Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment).

- Google Patents. (1976, November 11). United States Patent (19).

- Google Patents. (n.d.). JP2010270008A - Method of producing pyridine ethanol derivative.

- Organic Syntheses. (1974). Aldehydes from 4,4-dimethyl-2-oxazoline and Grignard reagents: o-Anisaldehyde. 54, 42. doi: 10.15227/orgsyn.054.0042

- Vertex AI Search. (n.d.).

- Google Patents. (n.d.). CN1246313C - New method for preparing 3-pyridine acetic hydrochloride.

- Vertex AI Search. (n.d.). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties.

- Saralaya, M. G., et al. (2024). A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. Mediterranean Journal of Pharmacy & Pharmaceutical Sciences, 4(1), 52-74.

- Google Patents. (n.d.). US3161689A - Process for making grignard reagents.

- The Royal Society of Chemistry. (n.d.).

- ResearchGate. (2016). Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[8][9]pyridine-1,3-diones.

- Google Patents. (2013, January 18). (12)

- Mohrig, J. R., et al. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.

- WebAssign. (n.d.). Experiment 3 - Reduction of a Ketone.

- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).

- Organic Chemistry Portal. (n.d.). Pyridine synthesis.

- Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate.

- ResearchGate. (n.d.).

- Google Patents. (2014, February 20). WO 2014/026657 A2.

- Chemsrc. (2025, August 24). This compound | CAS#:112197-02-1.

- Google Patents. (n.d.). US7067673B2 - Process and catalyst for the preparation of acetylpyridines.

- PrepChem.com. (n.d.). Preparation of 3-acetylpyridine.

- Wikipedia. (n.d.). 2-Acetylpyridine.

- National Center for Biotechnology Information. (2017, December 12). Highly enantioselective catalytic synthesis of chiral pyridines.

- LibreTexts. (n.d.). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN1246313C - New method for preparing 3-pyridine acetic hydrochloride - Google Patents [patents.google.com]

- 6. www1.chem.umn.edu [www1.chem.umn.edu]

- 7. webassign.net [webassign.net]

A Comprehensive Technical Guide to the Synthesis of 1-(2-Methoxypyridin-3-yl)ethanol

Abstract: This guide provides an in-depth exploration of the synthesis of 1-(2-methoxypyridin-3-yl)ethanol, a valuable heterocyclic building block, from its precursor, 2-methoxypyridine-3-carbaldehyde. The core of this transformation involves a nucleophilic addition of a methyl group to the carbonyl carbon of the aldehyde. This document details the prevalent and highly effective methodologies for achieving this synthesis, with a primary focus on the Grignard reaction. We will dissect the underlying chemical principles, provide detailed, field-proven experimental protocols, and discuss the critical parameters that ensure a successful and high-yield outcome. This guide is intended for researchers, chemists, and professionals in the field of drug development and synthetic organic chemistry who require a robust and reproducible method for preparing this key intermediate.

Introduction and Strategic Overview

The target molecule, this compound, incorporates a chiral secondary alcohol adjacent to a methoxypyridine core. This structural motif is of significant interest in medicinal chemistry, serving as a versatile synthon for more complex pharmaceutical agents. The conversion of 2-methoxypyridine-3-carbaldehyde to this secondary alcohol is a fundamental carbon-carbon bond-forming reaction.

The transformation is not a simple reduction; it requires the addition of a nucleophilic methyl group to the electrophilic carbonyl carbon of the aldehyde. The most reliable and widely employed methods for this purpose utilize organometallic reagents, specifically Grignard reagents or organolithium compounds. These reagents act as potent sources of carbanions, which readily attack the carbonyl center.

This guide will focus primarily on the use of methylmagnesium bromide (a Grignard reagent) due to its operational simplicity, cost-effectiveness, and high efficiency. An alternative pathway using methyllithium will also be discussed for comparative purposes.

Foundational Principles: Nucleophilic Addition to the Carbonyl Group

The synthetic strategy hinges on the inherent polarity of the aldehyde's carbonyl group (C=O). The oxygen atom, being more electronegative, draws electron density away from the carbon atom. This polarization renders the carbonyl carbon electrophilic and thus susceptible to attack by nucleophiles.

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) compounds, are characterized by a highly polar carbon-metal bond, which imparts significant carbanionic character to the carbon atom.[1][2] This makes them exceptionally strong nucleophiles and bases. The reaction proceeds in two distinct stages:

-

Nucleophilic Attack: The nucleophilic methyl group from the organometallic reagent attacks the electrophilic carbonyl carbon of 2-methoxypyridine-3-carbaldehyde. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a magnesium or lithium alkoxide intermediate.

-

Protonation (Workup): The reaction is quenched with a mild acid (e.g., a saturated aqueous solution of ammonium chloride) to protonate the alkoxide, yielding the final secondary alcohol product, this compound.[3][4]

A critical consideration for all organometallic reactions is the stringent requirement for anhydrous (dry) conditions. Grignard and organolithium reagents react rapidly with protic solvents, including water, to quench the reagent and form an alkane, thus reducing the yield.[5] Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used. The reaction is typically conducted under an inert atmosphere of nitrogen or argon to prevent quenching by atmospheric moisture.

Primary Synthetic Protocol: The Grignard Reaction

The Grignard reaction is the method of choice for this synthesis, offering an excellent balance of reactivity, selectivity, and practicality.[6][7]

Reaction Mechanism and Workflow

The reaction begins with the nucleophilic addition of the methyl group from methylmagnesium bromide to the aldehyde, forming a tetrahedral magnesium alkoxide intermediate. Subsequent acidic workup protonates this intermediate to yield the desired alcohol.

Caption: Mechanism of Grignard addition to an aldehyde.

The overall experimental process follows a logical sequence designed to ensure optimal reaction conditions and efficient product isolation.

Caption: Experimental workflow for the Grignard synthesis.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for qualified professionals. Adhere to all institutional safety guidelines and use appropriate Personal Protective Equipment (PPE).

Reagents and Materials

| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 2-methoxypyridine-3-carbaldehyde | 71255-09-9 | 137.14 | 5.00 g | 36.46 | 1.0 |

| Methylmagnesium bromide (3.0 M in ether) | 75-16-1 | 119.24 | 14.6 mL | 43.75 | 1.2 |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 100 mL | - | - |

| Saturated aq. Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 | ~50 mL | - | - |

| Ethyl Acetate (for extraction) | 141-78-6 | 88.11 | ~200 mL | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - | - |

Procedure:

-

Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

-

Reagent Preparation: In the reaction flask, dissolve 2-methoxypyridine-3-carbaldehyde (5.00 g, 36.46 mmol) in anhydrous THF (100 mL).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with gentle stirring.

-

Grignard Addition: Using a syringe, add the methylmagnesium bromide solution (14.6 mL of a 3.0 M solution in ether, 43.75 mmol) dropwise to the stirred aldehyde solution over 20-30 minutes. Maintain the internal temperature below 5 °C during the addition. A color change and/or formation of a precipitate may be observed.

-

Reaction Progression: After the addition is complete, continue stirring the reaction mixture at 0 °C for one hour. Then, remove the ice bath and allow the mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (~50 mL). Caution: The quenching process can be exothermic.

-

Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (100 mL) and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).

-

Drying and Concentration: Combine the organic layers and wash them with brine (saturated aq. NaCl solution). Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Alternative Method: Organolithium Addition

Methyllithium (CH₃Li) can also be used for this transformation. Organolithium reagents are generally more reactive and more basic than their Grignard counterparts.[4][8] This increased reactivity can be advantageous for less reactive aldehydes but also requires more stringent control of reaction conditions, particularly temperature, to avoid side reactions. The experimental setup and procedure are very similar to the Grignard protocol, with the primary difference being the choice of the organometallic reagent.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Physicochemical Data

| Property | Value | Source |

| Compound Name | This compound | - |

| CAS Number | 112197-02-1 | [9] |

| Molecular Formula | C₈H₁₁NO₂ | [10] |

| Molecular Weight | 153.18 g/mol | [11] |

Spectroscopic Data:

-

¹H NMR: Expect characteristic signals including a doublet for the methyl group (CH₃-CH), a quartet for the methine proton (CH₃-CH-OH), signals for the aromatic pyridine protons, and a singlet for the methoxy group (O-CH₃). The hydroxyl proton (-OH) will appear as a broad singlet.

-

¹³C NMR: The spectrum will show eight distinct carbon signals corresponding to the molecular structure.

-

Infrared (IR) Spectroscopy: Key absorbances will include a broad O-H stretch around 3300-3400 cm⁻¹ and the disappearance of the strong aldehyde C=O stretch from the starting material (approx. 1700 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product.

Safety and Handling Considerations

-

Organometallic Reagents: Methylmagnesium bromide and methyllithium are highly reactive and moisture-sensitive. They can be pyrophoric upon exposure to air, especially in higher concentrations. Handle them exclusively under an inert atmosphere in a well-ventilated fume hood.[2]

-

Anhydrous Ethers (THF, Diethyl Ether): These solvents are extremely flammable. Diethyl ether, in particular, can form explosive peroxides upon prolonged storage and exposure to air. Always use freshly distilled or inhibitor-stabilized anhydrous solvents.

-

2-methoxypyridine-3-carbaldehyde: This compound may cause skin and eye irritation.[12] Avoid inhalation and direct contact.

-

Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves when performing this synthesis.

Conclusion

The synthesis of this compound from 2-methoxypyridine-3-carbaldehyde is most effectively achieved through the nucleophilic addition of a methyl Grignard reagent. This method is high-yielding, scalable, and relies on well-established chemical principles. Success is contingent upon careful execution, particularly the maintenance of anhydrous and inert conditions to preserve the reactivity of the organometallic reagent. The resulting secondary alcohol is a valuable intermediate, and the protocol described herein provides a reliable pathway for its preparation in a laboratory setting.

References

- Wikipedia. (2023). Meerwein–Ponndorf–Verley reduction. In Wikipedia.

- Grokipedia. (n.d.). Meerwein–Ponndorf–Verley reduction. Grokipedia.

- Chemistry Learner. (2020, June 30). Meerwein Ponndorf Verley (MPV Reduction): Easy mechanism, examples, applications. Chemistry Learner.

- Physics Wallah. (n.d.). Mechanism of Meerwein-Ponndorf-Verley Reduction. Physics Wallah.

- Babler, J. H., & Invergo, B. J. (1981). Reduction of Acid Chlorides to Aldehydes Using Sodium Borohydride/Pyridine.

- Brown, H. C., & Subba Rao, B. C. (1956). Reaction of pyridine carboxylic esters with sodium borohydride. Journal of the American Chemical Society, 78(11), 2582–2588.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.

- Wikipedia. (2023). Sodium borohydride. In Wikipedia.

- Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Journal of Applicable Chemistry, 4(4), 1335-1340.

- Wikipedia. (2023). Organolithium reagent. In Wikipedia.

- Bioorganic & Medicinal Chemistry Letters. (2011). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 21(1), 445-449.

- Alcaide, B., Almendros, P., & Alonso, J. M. (1993). A simple synthesis of 2-methoxypyridine-3-carbonitriles. Tetrahedron, 49(16), 3425-3432.

- Li, J. J. (Ed.). (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.

- NIH. (2013). Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere. Inorganic Chemistry, 52(15), 8565-8575.

- Reddit. (2013). Reduction of an aldehyde with sodium borohydride/ hydrolysis of the borate ester. Reddit.

- Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal.

- Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents.

- MDPI. (2021). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molecules, 26(18), 5543.

- Chemistry LibreTexts. (2014, August 9). The Reaction Organolithium Compounds and Grignard Reagents with Electrophiles.

- Organic & Biomolecular Chemistry. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22, 1234-1239.

- Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry.

- Ashenhurst, J. (2023). Addition of Organolithiums To Aldehydes and Ketones. Master Organic Chemistry.

- Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Chemistry Steps.

- Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.

- Ashenhurst, J. (2015, November 9). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry.

- ACS Catalysis. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.

- Tetrahedron: Asymmetry. (1997). Asymmetric synthesis of (R)- and (S)-methyl (2-methoxycarbonylcyclopent-2-enyl)acetate and (R)- and (S)-2-(2-hydroxymethyl-cyclopent-2-enyl) ethanol. Tetrahedron: Asymmetry, 8(14), 2249-2252.

- Chemsrc. (n.d.). This compound. Chemsrc.

- Chemical Science. (2021). Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates. Chemical Science, 12(30), 10256-10262.

- Preprints.org. (2021). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Preprints.org.

- PubChem. (n.d.). (2-Methoxypyridin-3-yl)methanol. National Center for Biotechnology Information.

- ChemRxiv. (2021).

- Google Patents. (n.d.). Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate compounds.

- OSTI.GOV. (2021).

- MDPI. (2024). Microbiological Bioreduction of Bulky–Bulky Pyrimidine Derivatives as an Alternative to Asymmetric Chemical Synthesis. Molecules, 29(20), 4758.

- PubMed. (2010). Asymmetric synthesis of a potent, aminopiperidine-fused imidazopyridine dipeptidyl peptidase IV inhibitor. The Journal of Organic Chemistry, 75(5), 1501-1510.

- NIST. (n.d.). Ethanol, 2-methoxy-. National Institute of Standards and Technology.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. reddit.com [reddit.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Grignard Reaction [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 9. This compound | CAS#:112197-02-1 | Chemsrc [chemsrc.com]

- 10. PubChemLite - this compound (C8H11NO2) [pubchemlite.lcsb.uni.lu]

- 11. This compound | CymitQuimica [cymitquimica.com]

- 12. 2-Methoxy-3-pyridinecarboxaldehyde, 96%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

1-(2-Methoxypyridin-3-yl)ethanol chemical properties

An In-Depth Technical Guide to the Chemical Properties of 1-(2-Methoxypyridin-3-yl)ethanol

Abstract

This compound is a substituted pyridine derivative of significant interest within the fields of medicinal chemistry and synthetic organic chemistry. As a functionalized heterocyclic compound, it serves as a valuable building block for the construction of more complex, biologically active molecules.[1][2] The presence of a secondary alcohol, a methoxy group, and a pyridine ring provides multiple sites for chemical modification, making it a versatile intermediate. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, reactivity, and potential applications, tailored for researchers and professionals in drug development.

Compound Identification and Physicochemical Properties

This compound is an aromatic alcohol. The core structure consists of a pyridine ring substituted at the 2-position with a methoxy group and at the 3-position with a 1-hydroxyethyl group.

Caption: 2D Structure of this compound.

The key physicochemical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various solvent systems and its potential as a drug candidate.

| Identifier | Value | Source |

| IUPAC Name | 1-(2-methoxypyridin-3-yl)ethan-1-ol | [3] |

| CAS Number | 112197-02-1 | [3][4] |

| Molecular Formula | C₈H₁₁NO₂ | [4][5] |

| Molecular Weight | 153.18 g/mol | [4] |

| Exact Mass | 153.07898 Da | [4][5] |

| InChIKey | VLIFVHCCBIVTPB-UHFFFAOYSA-N | [4][5] |

| SMILES | CC(C1=C(N=CC=C1)OC)O | [5] |

| LogP (Predicted) | 1.14 | [4] |

| Topological Polar Surface Area (PSA) | 42.35 Ų | [4] |

Synthesis and Purification

The most direct and common laboratory synthesis of this compound involves the reduction of its corresponding ketone precursor, 1-(2-Methoxypyridin-3-yl)ethanone (also known as 3-acetyl-2-methoxypyridine).[][7]

Causality in Reagent Selection

The choice of reducing agent is critical. While powerful hydrides like lithium aluminum hydride (LiAlH₄) can achieve this transformation, they react violently with protic solvents like water and alcohols.[8] Sodium borohydride (NaBH₄) is a much milder and more selective reagent, making it safer to handle and compatible with alcoholic solvents such as methanol or ethanol.[8] This compatibility simplifies the reaction setup and workup procedure, making NaBH₄ the preferred reagent for this type of ketone reduction in a standard laboratory setting.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Reduction of 1-(2-Methoxypyridin-3-yl)ethanone

-

Preparation: To a solution of 1-(2-Methoxypyridin-3-yl)ethanone (1.0 eq) in methanol, cooled to 0 °C in an ice bath, add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction: Stir the resulting mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3x).

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Structural Elucidation and Spectroscopic Profile

The identity and purity of the synthesized compound are confirmed using a combination of spectroscopic techniques. While specific experimental spectra for this exact compound are not widely published, a robust profile can be predicted based on its structure and data from analogous compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[9] The spectrum of this compound is expected to show characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3200 (broad) | O-H stretch | Alcohol |

| 3100 - 3000 | C-H stretch | Aromatic (Pyridine) |

| 3000 - 2850 | C-H stretch | Aliphatic (CH₃, CH) |

| 1600 - 1450 | C=C and C=N stretch | Pyridine Ring |

| ~1250 | C-O stretch | Aryl Ether |

| ~1100 | C-O stretch | Secondary Alcohol |

The broad O-H stretching band is the most telling feature, confirming the presence of the alcohol. The C-O stretching frequencies for the ether and alcohol, along with the pyridine ring vibrations, provide a complete fingerprint of the molecule.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum gives information on the number of different types of protons and their neighboring environments.

-

Pyridine Protons (3H): Expected in the δ 7.0-8.5 ppm region as complex multiplets.

-

Methine Proton (-CHOH, 1H): A quartet around δ 4.9-5.2 ppm, coupled to the adjacent methyl protons.

-

Methoxy Protons (-OCH₃, 3H): A sharp singlet around δ 3.9 ppm.[11]

-

Hydroxyl Proton (-OH, 1H): A broad singlet, chemical shift is variable and depends on concentration and solvent.

-

Methyl Protons (-CH₃, 3H): A doublet around δ 1.5 ppm, coupled to the methine proton.

-

-

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments.

-

Pyridine Carbons: 5 distinct signals expected in the δ 110-160 ppm range.

-

Methine Carbon (-CHOH): Expected around δ 65-70 ppm.

-

Methoxy Carbon (-OCH₃): Expected around δ 55 ppm.

-

Methyl Carbon (-CH₃): Expected in the upfield region, around δ 20-25 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. For this compound, the monoisotopic mass is 153.0790 Da.[5]

-

[M+H]⁺: The protonated molecular ion would be observed at m/z 154.086.[5]

-

[M+Na]⁺: The sodium adduct would be observed at m/z 176.068.[5]

-

Fragmentation: Common fragmentation pathways would include the loss of a methyl group (-15 Da), the loss of water (-18 Da), or the cleavage of the C-C bond between the ring and the side chain.

Chemical Reactivity and Synthetic Utility

The utility of this compound as a building block stems from the reactivity of its functional groups.

Caption: Key reactivity pathways for this compound.

-

Reactions of the Hydroxyl Group: The secondary alcohol can be easily oxidized back to the parent ketone using reagents like pyridinium chlorochromate (PCC). It can also undergo esterification with acyl chlorides or anhydrides, or be converted to an ether under Williamson ether synthesis conditions.

-

Reactivity of the Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated by acids to form a pyridinium salt.

-

Role in Drug Discovery: Pyridine and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their ability to form key interactions (e.g., hydrogen bonds) with biological targets.[1] This compound is a key intermediate for synthesizing more elaborate structures, such as kinase inhibitors or other targeted therapeutics, where the methoxypyridine core is a common feature.[2][12]

Safety and Handling

No specific GHS hazard data is available for this compound. However, based on analogous structures such as (2-Methoxypyridin-3-yl)methanol, it should be handled with care.[13]

-

Potential Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[13]

-

Precautions: Standard laboratory safety precautions should be employed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a synthetically accessible and versatile heterocyclic alcohol. Its well-defined chemical properties, predictable spectroscopic profile, and multiple points for chemical modification make it an important building block for research chemists. Its primary value lies in its role as a key intermediate in the synthesis of complex molecules, particularly within drug discovery programs targeting a wide range of diseases. This guide provides the foundational knowledge necessary for its effective use and further exploration in a research setting.

References

- PubChem. (n.d.). 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethan-1-ol. National Center for Biotechnology Information.

- The Royal Society of Chemistry. (n.d.). Supporting information.

- Iranian Chemical Society. (n.d.). Reduction of Carbonyl Compounds to their Corresponding of Alcohols....

- Chemsrc. (n.d.). This compound | CAS#:112197-02-1.

- PubChem. (n.d.). 1-(6-Methoxypyridin-2-yl)ethanol. National Center for Biotechnology Information.

- PubChemLite. (n.d.). This compound (C8H11NO2).

- The Royal Society of Chemistry. (n.d.). A General catalyst for Suzuki–Miyaura and Sonogashira reactions... - Supporting Information.

- PubChem. (n.d.). (2-Methoxypyridin-3-yl)methanol. National Center for Biotechnology Information.

- MDPI. (n.d.). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)....

- The Royal Society of Chemistry. (n.d.). Electronic supplementary information.

- NIST. (n.d.). Ethanol, TMS derivative. NIST WebBook.

- ChemicalBook. (n.d.). 1-(2-METHOXYPHENYL)ETHANOL(7417-18-7) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2-Methoxypyridine(1628-89-3) 1H NMR spectrum.

- Sunway Pharm Ltd. (n.d.). 3-ACETYL-2-METHOXYPYRIDINE.

- ResearchGate. (n.d.). Synthesis and transformations of 3-acetylpyridine-2(1H)-thiones.

- Google Patents. (n.d.). JP2010270008A - Method of producing pyridine ethanol derivative.

- Benchchem. (n.d.). The Synthetic Potential of 2-[(3-Bromopyridin-2-yl)oxy]ethanol....

- PubMed. (2020). Discovery of ... (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry.

- Khan Academy. (n.d.). Formation of alcohols using hydride reducing agents.

- ResearchGate. (n.d.). Solvent effects on infrared spectra....

- MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery.

- PubMed Central. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives....

- Chemguide. (n.d.). Reduction of aldehydes and ketones.

- eCampusOntario Pressbooks. (n.d.). 29.6 Infrared (IR) Spectroscopy.

- PubChem. (n.d.). 2-[(2-Methoxypyridin-4-yl)methylamino]ethanol. National Center for Biotechnology Information.

- NIST. (n.d.). Ethanol. NIST WebBook.

- PubChem. (n.d.). 2-Methoxy-1-(2-methoxy-3-pyridinyl)ethanol. National Center for Biotechnology Information.

- Scientific & Academic Publishing. (n.d.). Nonempiric Anharmonic Computations of IR Spectra of Ethanol Conformers....

- PubMed Central. (n.d.). 2-(2,4-Dinitrophenyl)-1-(pyridin-4-yl)ethanol monohydrate.

- PubChem. (n.d.). Ethanol, 2-[[6-(4-methoxyphenoxy)-4-pyrimidinyl]methylamino]-. National Center for Biotechnology Information.

Sources

- 1. Recent Advances: Heterocycles in Drugs and Drug Discovery | MDPI [mdpi.com]

- 2. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | CAS#:112197-02-1 | Chemsrc [chemsrc.com]

- 5. PubChemLite - this compound (C8H11NO2) [pubchemlite.lcsb.uni.lu]

- 7. 3-ACETYL-2-METHOXYPYRIDINE - CAS:131674-40-3 - Sunway Pharm Ltd [3wpharm.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 10. Ethanol [webbook.nist.gov]

- 11. 2-Methoxypyridine(1628-89-3) 1H NMR spectrum [chemicalbook.com]

- 12. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. (2-Methoxypyridin-3-yl)methanol | C7H9NO2 | CID 10630565 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2-Methoxypyridin-3-yl)ethanol

This guide provides a comprehensive technical overview of 1-(2-Methoxypyridin-3-yl)ethanol, a substituted pyridyl ethanol of interest to researchers and professionals in drug development and medicinal chemistry. This document delves into its chemical and physical properties, outlines plausible synthetic and purification methodologies, and discusses its potential applications, all while grounding the information in established chemical principles.

Core Compound Identification and Properties

Molecular Formula: C₈H₁₁NO₂[2]

Molecular Weight: 153.18 g/mol [2]

Synonyms: 1-(2-methoxypyridin-3-yl)ethan-1-ol, 1-(2-Methoxy-3-pyridyl)ethanol[2]

Physicochemical Properties

| Property | Value/Description | Source/Rationale |

| Physical Form | Expected to be a liquid at room temperature. | Based on supplier information for the enantiomeric form and the physical state of similar low molecular weight alcohols. |

| Boiling Point | Estimated to be in the range of 250-260 °C at 760 mmHg. | Inferred from structurally similar compounds like 2-(3-Methoxypyridin-2-yl)ethanol (Boiling Point: 255.0±25.0 °C).[3] |

| Melting Point | Not available. | As it is likely a liquid at room temperature, the melting point would be below 25 °C. |

| Solubility | Expected to be soluble in polar organic solvents such as ethanol, methanol, and chloroform. | The presence of a hydroxyl group and the pyridine nitrogen allows for hydrogen bonding, suggesting solubility in polar solvents. General principles of solubility ("like dissolves like") support this.[4][5] |

| Purity | Commercially available with purities of 97% or higher.[2] | Supplier specifications. |

Synthesis and Purification

The synthesis of this compound can be approached through established organic chemistry reactions. Two primary and reliable routes are proposed here: the reduction of a ketone precursor and a Grignard reaction with an aldehyde precursor.

Proposed Synthetic Pathways

The choice between these pathways may depend on the availability of starting materials and the desired scale of the synthesis.

Caption: Plausible synthetic routes to this compound.

Experimental Protocol: Pathway A - Reduction of 1-(2-methoxypyridin-3-yl)ethanone

This is often the more straightforward of the two methods, relying on the selective reduction of a ketone. The precursor, 1-(2-methoxypyridin-3-yl)ethanone, is commercially available and serves as a key intermediate in the synthesis of various pharmaceuticals.[6]

Principle: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that will reduce the ketone to a secondary alcohol without affecting the pyridine ring or the methoxy group.

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(2-methoxypyridin-3-yl)ethanone (1.0 eq) in methanol. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermic nature of the reduction.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution. The slow addition helps to manage the reaction rate and prevent excessive foaming.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by the slow addition of water to decompose any unreacted NaBH₄.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Purification Protocol

For many applications, the crude product from the reduction may be of sufficient purity. However, for more stringent requirements, purification is necessary.

Column Chromatography:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal solvent system should be determined by TLC analysis.

Distillation: For larger quantities, vacuum distillation can be an effective purification method, particularly for removing non-volatile impurities.

Structural Characterization

While specific experimental spectra for this compound are not widely published, the expected spectral data can be predicted based on its chemical structure.

Predicted ¹H NMR Spectrum (in CDCl₃)

-

~1.5 ppm (d, 3H): A doublet corresponding to the three protons of the methyl group (CH₃) adjacent to the chiral center, coupled to the methine proton.

-

~3.9 ppm (s, 3H): A singlet for the three protons of the methoxy group (OCH₃).

-

~5.0 ppm (q, 1H): A quartet for the methine proton (CH) of the ethanol moiety, coupled to the adjacent methyl group.

-

~7.0-8.2 ppm (m, 3H): A series of multiplets corresponding to the three aromatic protons on the pyridine ring.

Predicted ¹³C NMR Spectrum (in CDCl₃)

-

~23 ppm: Signal for the methyl carbon (-CH₃).

-

~53 ppm: Signal for the methoxy carbon (-OCH₃).

-

~65 ppm: Signal for the methine carbon (-CHOH).

-

~120-160 ppm: A set of signals corresponding to the carbons of the pyridine ring.

Mass Spectrometry

In electrospray ionization mass spectrometry (ESI-MS), the compound is expected to show a prominent protonated molecular ion.

-

[M+H]⁺: Calculated m/z = 154.0863

Safety and Handling

-

Causes skin and serious eye irritation. [7]

-

May cause respiratory irritation. [7]

-

Harmful if swallowed.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

Applications and Future Outlook

The primary application of this compound is likely as a building block in organic synthesis, particularly in the field of medicinal chemistry. The methoxypyridine scaffold is a common feature in many biologically active molecules.

-

Intermediate for Pharmaceutical Synthesis: The precursor, 1-(2-methoxypyridin-3-yl)ethanone, is a known intermediate in the development of kinase inhibitors for cancer therapy.[6] This suggests that the corresponding alcohol, this compound, could also be a valuable intermediate for the synthesis of novel drug candidates.

-

Scaffold for Library Synthesis: The hydroxyl group provides a reactive handle for further functionalization, making this compound suitable for the creation of libraries of related molecules for high-throughput screening in drug discovery programs.

-

Fungicidal Activity: Substituted pyridyl ethanols have been investigated for their fungicidal properties, suggesting a potential application in agrochemical research.[8]

The versatility of the methoxypyridine core, combined with the reactive ethanol side chain, positions this compound as a valuable tool for chemists exploring new therapeutic agents and functional materials.

Conclusion

This compound is a readily accessible synthetic intermediate with significant potential in pharmaceutical and agrochemical research. While detailed experimental data is sparse in the public domain, its properties and reactivity can be reliably inferred from established chemical principles and data on related compounds. The synthetic routes outlined in this guide offer practical approaches for its preparation, enabling further investigation into its applications.

References

- Chemsrc. This compound | CAS#:112197-02-1.

- University of Wisconsin-Madison. 14 Formation and reaction of a Grignard reagent.

- Kuzenkov, A.V., et al. (2009). Synthesis and fungicidal activity of substituted 1-(3-pyridyl)-2-(4- chlorophenoxy)-ethanols-1. Chemistry of Heterocyclic Compounds, 45, 1331–1335.

- O'Reilly, R. K., et al. (2009). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 19(15), 4246-4250.

- Clark, J. (2023). Grignard Reagents. Chemistry LibreTexts.

- ChemBK. (2024). Grignard reagent.

- Studylib. Grignard Reagent & Reactions: Organic Synthesis Guide.

- Brunet, J.J., et al. (1993). A simple synthesis of 2-methoxypyridine-3-carbonitriles. Tetrahedron Letters, 34(20), 3275-3278.

- Google Patents. (2010). JP2010270008A - Method of producing pyridine ethanol derivative.

- Zoltewicz, J. A., et al. (1999). Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. Molecules, 4(1), 58-69.

- Feringa, B. L., et al. (2012). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. Journal of the American Chemical Society, 134(4), 2050-2053.

- Al-Suwaidan, I. A., et al. (2021). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molecules, 26(11), 3289.

- MySkinRecipes. 1-(2-Methoxypyridin-3-yl)ethanone.

- Chemicalbridge. (R)-1-(2-Methoxypyridin-3-yl)ethanol.

- PubChem. (2-Methoxypyridin-3-yl)methanol.

- PubChem. 1-(6-Methoxypyridin-2-yl)ethanol.

- PubChem. 2-(2-Hydroxyethyl)pyridine.

- Preprints.org. (2021). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals.

- Org, J. M., et al. (2015). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Organic letters, 17(15), 3794–3797.

- Yalkowsky, S. H., & Valvani, S. C. (1980). Solubility of organic solutes in ethanol/water mixtures. Journal of pharmaceutical sciences, 69(8), 912–922.

- PubChem. 2,2,2-Trifluoro-1-(3-methoxypyridin-2-YL)ethan-1-one.

- Google Patents. (2016). KR101652750B1 - Purification method of pyridine and pyridine derivatives.

- BIOFOUNT. 2-(3-METHOXYPYRIDIN-2-YL)ETHANOL.

- ResearchGate. (2008). Synthesis of 2-Alkylthio-6-methylpyridine-3-carbaldehydes.

Sources

- 1. This compound | CAS#:112197-02-1 | Chemsrc [chemsrc.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 90087-19-7|2-(3-METHOXYPYRIDIN-2-YL)ETHANOL|2-(3-METHOXYPYRIDIN-2-YL)ETHANOL| -范德生物科技公司 [bio-fount.com]

- 4. Solubility of organic solutes in ethanol/water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solvent Miscibility Table [sigmaaldrich.com]

- 6. 1-(2-Methoxypyridin-3-yl)ethanone [myskinrecipes.com]

- 7. fishersci.com [fishersci.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-(2-Methoxypyridin-3-yl)ethanol: Synthesis, Characterization, and Application in Drug Discovery

Introduction

1-(2-Methoxypyridin-3-yl)ethanol is a heterocyclic alcohol that has garnered significant interest within the medicinal chemistry landscape. Its structural motif, featuring a methoxypyridine core, serves as a versatile scaffold in the design and synthesis of novel therapeutic agents. This guide provides an in-depth exploration of its physicochemical properties, synthesis, characterization, and its pivotal role as a building block in the development of targeted therapies, particularly in the realm of kinase inhibition. For researchers and drug development professionals, understanding the nuances of this compound is crucial for leveraging its full potential in creating next-generation pharmaceuticals.

Physicochemical Properties

A foundational understanding of a molecule's properties is paramount for its application in synthesis and drug design. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁NO₂ | [1][2][3] |

| Molecular Weight | 153.18 g/mol | [3] |

| Exact Mass | 153.07900 u | [1] |

| CAS Number | 112197-02-1 | [2] |

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Two common and effective approaches are the reduction of the corresponding ketone and the Grignard reaction with the corresponding aldehyde.

Method 1: Reduction of 1-(2-Methoxypyridin-3-yl)ethanone

This is a widely used and generally high-yielding method that involves the reduction of a ketone to a secondary alcohol.

Reaction Scheme:

Caption: Reduction of a ketone to the target alcohol.

Experimental Protocol:

-

Dissolution: In a round-bottom flask, dissolve 1-(2-methoxypyridin-3-yl)ethanone (1.0 eq) in methanol (MeOH) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution. The addition should be controlled to manage any effervescence.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extraction: Remove the methanol under reduced pressure and extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain pure this compound.

Method 2: Grignard Reaction with 2-Methoxy-3-pyridinecarboxaldehyde

This method builds the carbon skeleton by reacting a Grignard reagent with an aldehyde, a fundamental carbon-carbon bond-forming reaction.[4]

Reaction Scheme:

Caption: Grignard reaction for the synthesis of the target alcohol.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, place a solution of 2-methoxy-3-pyridinecarboxaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the flask to 0 °C in an ice bath.

-

Addition of Grignard Reagent: Add methylmagnesium bromide (CH₃MgBr) (1.2 eq, typically a 3.0 M solution in diethyl ether) dropwise via the dropping funnel to the stirred aldehyde solution.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Quenching: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the mixture with ethyl acetate (3 x 25 mL).

-

Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

-

Concentration and Purification: Filter and concentrate the organic phase under reduced pressure. Purify the resulting crude oil by flash column chromatography to yield this compound.

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Pyridine Protons: Three signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons on the pyridine ring. The proton at the 6-position will likely be the most downfield.

-

Methine Proton (-CHOH): A quartet around δ 4.8-5.2 ppm, coupled to the methyl protons.

-

Methoxy Protons (-OCH₃): A singlet around δ 3.9-4.1 ppm.

-

Methyl Protons (-CH₃): A doublet around δ 1.4-1.6 ppm, coupled to the methine proton.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Pyridine Carbons: Five signals in the aromatic region (δ 110-165 ppm). The carbon attached to the methoxy group (C2) will be significantly downfield.

-

Methine Carbon (-CHOH): A signal in the range of δ 65-75 ppm.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, typically δ 20-25 ppm.

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a peak corresponding to the molecular weight (m/z = 153) would be expected.

-

Protonated Molecule ([M+H]⁺): In electrospray ionization (ESI) mass spectrometry, the protonated molecule would be observed at m/z = 154.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The methoxypyridine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Targeting the PI3K/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5] Aberrant activation of this pathway is a common event in human cancers, making it a prime target for therapeutic intervention.[5]

This compound serves as a key building block for the synthesis of potent and selective PI3K/mTOR dual inhibitors. The methoxypyridine core can be strategically functionalized to interact with key residues in the ATP-binding pocket of these kinases.

Signaling Pathway and Inhibition:

Caption: The PI3K/mTOR signaling pathway and points of inhibition.

The development of dual PI3K/mTOR inhibitors is a promising strategy in cancer therapy as it can simultaneously block the pathway at two critical nodes, potentially leading to a more profound and durable anti-tumor response and overcoming resistance mechanisms.[5] The structural features of this compound allow for its elaboration into complex molecules that can be optimized for high potency and selectivity against these kinase targets.

Conclusion

This compound is a valuable chemical entity with a well-defined molecular formula and weight. Its synthesis is achievable through established organic chemistry methodologies, and its structure can be unequivocally confirmed by modern spectroscopic techniques. The true significance of this compound lies in its utility as a versatile building block in the synthesis of complex, biologically active molecules. Its incorporation into the design of PI3K/mTOR dual inhibitors highlights its importance in the ongoing quest for more effective and targeted cancer therapies. This guide serves as a comprehensive resource for researchers aiming to harness the potential of this compound in their drug discovery and development endeavors.

References

- Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules. 2023;28(6):2785.

- Chemsrc. This compound | CAS#:112197-02-1.

- PubChem. 1-(6-Methoxypyridin-2-yl)ethanol.

- Wikipedia. Grignard reagent.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound | CAS#:112197-02-1 | Chemsrc [chemsrc.com]

- 3. 1-(6-Methoxypyridin-2-yl)ethanol | C8H11NO2 | CID 68951207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. digibuo.uniovi.es [digibuo.uniovi.es]

- 5. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors [mdpi.com]

An In-Depth Technical Guide to 1-(2-Methoxypyridin-3-yl)ethanol: Synthesis, Characterization, and Applications in Medicinal Chemistry

This guide provides a comprehensive technical overview of 1-(2-Methoxypyridin-3-yl)ethanol, a heterocyclic compound of significant interest to researchers and professionals in drug development. While specific literature on this exact molecule is sparse, this document consolidates information on its identity, proposes robust synthetic and analytical methodologies based on established chemical principles, and contextualizes its potential within the broader field of medicinal chemistry.

Compound Identification and Structural Elucidation

The fundamental identity of any chemical entity begins with its unambiguous nomenclature and structure.

IUPAC Name and Synonyms

The systematic name for the compound, following the rules set by the International Union of Pure and Applied Chemistry (IUPAC), is 1-(2-methoxypyridin-3-yl)ethan-1-ol .[1]

Common synonyms found in chemical databases and supplier catalogs include:

Chemical Structure and Properties

The molecular structure consists of a pyridine ring substituted at the 2-position with a methoxy group (-OCH₃) and at the 3-position with a 1-hydroxyethyl group [-CH(OH)CH₃].

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₂ | [1][2] |

| Molecular Weight | 153.18 g/mol | [1] |

| Monoisotopic Mass | 153.07898 Da | [2] |

| SMILES | CC(C1=C(N=CC=C1)OC)O | [2] |

| InChI Key | VLIFVHCCBIVTPB-UHFFFAOYSA-N | [1][2] |

| Predicted XlogP | 0.7 | [2] |

Caption: 2D structure of this compound.

Proposed Synthesis and Purification

Synthesis of Precursor: 2-Methoxy-3-acetylpyridine

The synthesis of the acetylpyridine precursor is a critical first step. A plausible method adapts established procedures for the acylation of pyridine derivatives. One such route begins with the commercially available ethyl nicotinate.

Protocol 2.1: Synthesis of 3-Acetylpyridine (Illustrative) This protocol is based on the known conversion of nicotinic esters to 3-acetylpyridine and serves as a foundational step.

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), combine ethyl nicotinate, an excess of ethyl acetate (acting as both reactant and solvent), and a strong base such as sodium metal.[3]

-

Reaction: Heat the mixture to reflux for several hours. The reaction proceeds via a Claisen-type condensation.

-

Work-up and Hydrolysis: After cooling, carefully neutralize the reaction mixture with an acid (e.g., acetic acid). The organic layer is separated and then subjected to acidic hydrolysis (e.g., with 20% sulfuric acid) to effect decarboxylation and yield 3-acetylpyridine.[3]

-

Purification: The crude product is isolated by neutralization and extraction, followed by distillation under reduced pressure to yield pure 3-acetylpyridine.[3]

To obtain the required 2-methoxy-3-acetylpyridine, one would start with an appropriately substituted precursor like 2-methoxynicotinic acid or its ester, and apply a similar acylation strategy.

Reduction to this compound

The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. For this specific conversion, sodium borohydride (NaBH₄) offers an excellent combination of selectivity, mild reaction conditions, and operational simplicity.

Protocol 2.2: Reduction of 2-Methoxy-3-acetylpyridine

-

Dissolution: Dissolve 2-methoxy-3-acetylpyridine (1.0 eq) in a suitable protic solvent, typically methanol or ethanol, in an appropriately sized round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C in an ice-water bath. This is crucial to control the initial exotherm of the reaction.

-

Addition of Reducing Agent: Add sodium borohydride (NaBH₄, approx. 1.1-1.5 eq) portion-wise to the stirred solution. The portion-wise addition helps manage the rate of hydrogen gas evolution.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Stir for an additional 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of water or dilute acid (e.g., 1 M HCl) at 0 °C to neutralize excess NaBH₄.

-

Extraction: Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Causality in Experimental Design:

-

Choice of Reducing Agent: NaBH₄ is chosen over stronger reducing agents like lithium aluminum hydride (LAH) because it is chemoselective for aldehydes and ketones and is compatible with protic solvents, simplifying the procedure. LAH would be unnecessarily harsh and require anhydrous conditions.

-

Solvent: Methanol or ethanol are ideal solvents as they readily dissolve the ketone and the borohydride reagent, and the protic nature of the solvent facilitates the final protonation of the alkoxide intermediate.

-

Temperature Control: Starting the reaction at 0 °C is a standard safety and control measure to moderate the reaction rate and prevent potential side reactions.

Synthetic Workflow Diagram

Caption: Proposed two-stage synthesis of the target compound.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃) (Predicted values are based on established chemical shift principles and data for analogous structures)[4][5]

| ¹H NMR | Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Pyridine H | ~8.1 | dd | 1H | H-6 |

| Pyridine H | ~7.6 | dd | 1H | H-4 |

| Pyridine H | ~6.9 | dd | 1H | H-5 |

| CH(OH) | ~5.0 | q | 1H | Methine H |

| OCH₃ | ~3.9 | s | 3H | Methoxy H's |

| OH | ~2.5-4.0 | br s | 1H | Hydroxyl H |

| CH₃ | ~1.5 | d | 3H | Methyl H's |

| ¹³C NMR | Predicted Shift (δ, ppm) | Assignment |

| Pyridine C | ~163 | C-2 (C-O) |

| Pyridine C | ~145 | C-6 |

| Pyridine C | ~138 | C-4 |

| Pyridine C | ~130 | C-3 |

| Pyridine C | ~115 | C-5 |

| CH(OH) | ~65 | Methine C |

| OCH₃ | ~53 | Methoxy C |

| CH₃ | ~23 | Methyl C |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (alcohol, hydrogen-bonded)[6][7][8] |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2980 - 2850 | Medium | C-H stretch (aliphatic) |

| 1600 - 1450 | Medium-Strong | C=C and C=N ring stretching (pyridine)[9] |

| ~1100 | Strong | C-O stretch (secondary alcohol)[6][7] |

Justification of Spectral Predictions:

-

The broad O-H stretch is characteristic of alcohols due to intermolecular hydrogen bonding.[8]

-

The C-O stretch for a secondary alcohol is typically found around 1100 cm⁻¹, distinguishing it from primary (~1050 cm⁻¹) or tertiary (~1150 cm⁻¹) alcohols.[6][7]

-

The predicted NMR chemical shifts are derived from the known electronic effects of the substituents on the pyridine ring: the electron-donating methoxy group shields adjacent protons and carbons, while the nitrogen atom deshields the alpha-protons.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight and fragmentation pattern. For Electrospray Ionization (ESI-MS) in positive mode, the expected molecular ion would be [M+H]⁺ at m/z 154.0863.

Significance and Application in Drug Discovery

The true value of a molecule like this compound lies not in its intrinsic biological activity, but in its utility as a versatile chemical building block for the synthesis of more complex drug candidates.

The Methoxypyridine Scaffold

The pyridine ring is a "privileged scaffold" in medicinal chemistry, found in a vast number of FDA-approved drugs.[1][10][11] Its presence can enhance solubility, provide a key vector for hydrogen bonding interactions with biological targets, and serve as a metabolically stable bioisostere for a phenyl ring.[10]

The 2-methoxy-pyridine motif specifically offers several advantages:

-

Modulation of Electronics: The electron-donating methoxy group can tune the basicity of the pyridine nitrogen and the reactivity of the ring system.

-

Structural Rigidity and Vector Control: It provides a defined conformational presentation of other substituents, which is critical for optimizing binding affinity to target proteins.

-

Metabolic Stability: The methoxy group can influence the metabolic profile of a drug molecule, potentially blocking sites of oxidative metabolism.

Potential Therapeutic Applications

Derivatives of this compound could be explored in numerous therapeutic areas where the pyridine scaffold is prevalent. The secondary alcohol provides a convenient handle for further chemical elaboration, allowing for the introduction of diverse functionalities to build molecular libraries for screening. Potential applications include the development of:

-

Kinase Inhibitors: The pyridine core is common in molecules designed to target the ATP-binding site of kinases.

-

CNS Agents: The polarity and hydrogen bonding capacity of the pyridine nitrogen are valuable for designing drugs that target receptors and enzymes in the central nervous system.

-

Antiviral and Antimicrobial Agents: Many heterocyclic compounds, including pyridine derivatives, form the basis of anti-infective drugs.[1][12]

Caption: Role as a building block for various therapeutic areas.

Conclusion

This compound is a well-defined chemical entity with significant potential as an intermediate in synthetic and medicinal chemistry. While direct research on this compound is limited, this guide has outlined robust and scientifically sound methodologies for its synthesis, purification, and characterization. Its structural components—a privileged pyridine scaffold, a modulating methoxy group, and a reactive secondary alcohol—make it a valuable tool for drug discovery professionals seeking to generate novel and diverse molecular entities for a wide range of therapeutic targets.

References

- PubChem. This compound.

- Daina, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Dovepress. [Link]

- Talele, T. T. (2016). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. [Link]

- Chegg. Grignard Reagents. [Link]

- Master Organic Chemistry. Reactions of Grignard Reagents. (2015). [Link]

- Findlay, T. J. V., & Kidman, A. D. (1964). Infrared studies of hydrogen bonding between pyridine and alcohols. Australian Journal of Chemistry. [Link]

- Organic Chemistry Portal. Grignard Reaction. [Link]

- Royal Society of Chemistry.

- SpectraBase. 2-Methoxypyridine - Optional[13C NMR] - Chemical Shifts. [Link]

- Google Patents. CN1246313C - New method for preparing 3-pyridine acetic hydrochloride.

- MDPI. Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols... (2019). [Link]

- Al-Ostoot, F. H., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry. [Link]

- Royal Society of Chemistry.

- Spectroscopy Online. Alcohols—The Rest of the Story. (2017). [Link]

- Organic Chemistry Portal. Pyridine synthesis. [Link]

- Química Organica. IR Spectrum: Alcohols and Phenols. [Link]

- ResearchGate. Synthesis of the racemic pyridyl alcohols 1a and 1b. [Link]

- Google Patents.

- Witkop, B. (1956). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of the American Chemical Society. [Link]

- Organic Chemistry Portal.

- Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. [Link]

- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (2024). [Link]

- PrepChem.com.

- Wikipedia. 2-Acetylpyridine. [Link]

- MDPI. Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite... (2022). [Link]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN1246313C - New method for preparing 3-pyridine acetic hydrochloride - Google Patents [patents.google.com]

- 4. 2-Methoxypyridine(1628-89-3) 13C NMR [m.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 10. researchgate.net [researchgate.net]

- 11. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-(2-Methoxypyridin-3-yl)ethanol